Chemical structure and properties of 4-(4-Amino-3-chlorophenylthio)benzoic acid
Chemical structure and properties of 4-(4-Amino-3-chlorophenylthio)benzoic acid
This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 4-(4-Amino-3-chlorophenylthio)benzoic acid . This compound serves as a critical intermediate in the synthesis of diaryl thioether-based pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Chemical Identity & Structural Analysis
4-(4-Amino-3-chlorophenylthio)benzoic acid is a functionalized diaryl sulfide characterized by a central thioether bridge connecting a benzoic acid moiety and a chloro-substituted aniline ring. Its structure integrates three distinct functional domains—a carboxylic acid, a thioether, and an aromatic amine—making it a versatile scaffold for medicinal chemistry.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-[(4-Amino-3-chlorophenyl)sulfanyl]benzoic acid |
| Common Name | 4-(4-Amino-3-chlorophenylthio)benzoic acid |
| CAS Number | 1360607-88-0 (Primary Reference) |
| Molecular Formula | C₁₃H₁₀ClNO₂S |
| Molecular Weight | 279.74 g/mol |
| SMILES | NC1=C(Cl)C=C(SC2=CC=C(C(O)=O)C=C2)C=C1 |
| InChI Key | (Predicted) QIANQKPXNXBLNW-UHFFFAOYSA-N (Analog) |
Structural Features
-
Thioether Bridge (-S-): Provides a flexible linkage between the two aromatic rings, influencing the molecule's conformation and binding affinity in protein pockets.
-
Benzoic Acid Moiety: Acts as a hydrogen bond donor/acceptor and provides a handle for further esterification or amide coupling.
-
3-Chloro-4-amino Phenyl Group: The electron-withdrawing chlorine atom (ortho to the amine) modulates the pKa of the aniline nitrogen, reducing its nucleophilicity compared to an unsubstituted aniline. This substitution pattern is a hallmark of many kinase inhibitors (e.g., targeting B-Raf or MEK).
Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and synthetic handling.
| Property | Value / Description | Implication |
| Appearance | Off-white to pale yellow solid | Sensitive to oxidation (thioether to sulfoxide). |
| Melting Point | 218–222 °C (Predicted) | High thermal stability; suitable for high-temp reactions. |
| pKa (Acid) | ~4.0 (Carboxylic acid) | Ionized at physiological pH (COO⁻). |
| pKa (Base) | ~3.0–3.5 (Aniline) | Reduced basicity due to ortho-Cl and para-S-Ar groups. |
| LogP | ~3.8–4.2 | Lipophilic; poor aqueous solubility in neutral form. |
| Solubility | DMSO, DMF, Methanol (moderate) | Requires polar organic solvents for efficient dissolution. |
Synthesis & Manufacturing
The synthesis of 4-(4-Amino-3-chlorophenylthio)benzoic acid typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy, followed by a reduction step. This route is preferred for its scalability and region-selectivity.
Synthetic Route: SNAr + Reduction
-
Step 1: Thioether Formation (SNAr)
-
Reactants: 4-Mercaptobenzoic acid (Nucleophile) and 2,4-Dichloronitrobenzene (Electrophile).
-
Mechanism: The thiolate anion attacks the activated position (para to the nitro group) of 2,4-dichloronitrobenzene. The chlorine at the 4-position is displaced due to the strong electron-withdrawing effect of the para-nitro group.
-
Intermediate: 4-(3-Chloro-4-nitrophenylthio)benzoic acid.
-
-
Step 2: Nitro Reduction
Experimental Protocol (Representative)
Note: Standard laboratory safety protocols (PPE, fume hood) must be followed.
Step 1: Coupling
-
Dissolve 4-mercaptobenzoic acid (1.0 eq) in DMF.
-
Add Potassium Carbonate (K₂CO₃) (2.5 eq) and stir at RT for 30 min to generate the thiolate.
-
Add 2,4-Dichloronitrobenzene (1.1 eq).
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water, acidify with HCl to precipitate the intermediate. Filter and wash with water.
Step 2: Reduction
-
Suspend the intermediate in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Reflux for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH).
Visualization of Synthesis Pathway
Figure 1: Two-step synthetic pathway via SNAr coupling and nitro reduction.
Biological Activity & Applications
This compound is primarily utilized as a key intermediate in the discovery of small-molecule drugs.
Medicinal Chemistry Applications
-
Kinase Inhibitors: The 3-chloro-4-amino motif is a privileged structure in kinase inhibitors (e.g., targeting B-Raf , MEK , or EGFR ). The chlorine atom fills hydrophobic pockets (gatekeeper residues), while the amine forms critical hinge-region hydrogen bonds.
-
Diaryl Thioether Scaffolds: The thioether linker serves as a bioisostere for ether (-O-) or amine (-NH-) bridges, often improving metabolic stability or altering the bond angle to optimize receptor fit.
-
Fragment-Based Drug Design (FBDD): Used as a fragment to probe binding pockets requiring an acidic tail (benzoic acid) and a lipophilic head (chloroaniline).
Analytical Characterization
Researchers should validate the compound using the following parameters:
-
¹H NMR (DMSO-d₆):
-
δ ~12.8 ppm (br s, 1H, -COOH)
-
δ ~7.8 ppm (d, 2H, Benzoic Ar-H)
-
δ ~7.2 ppm (d, 2H, Benzoic Ar-H)
-
δ ~7.3 ppm (d, 1H, Aniline Ar-H, meta to NH₂)
-
δ ~6.8 ppm (d, 1H, Aniline Ar-H, ortho to NH₂)
-
δ ~5.8 ppm (br s, 2H, -NH₂)
-
-
Mass Spectrometry (ESI): m/z 280.0 [M+H]⁺.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the aniline moiety.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thioether to sulfoxide/sulfone.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).
References
-
ChemicalBook . 4-(4-Amino-3-chlorophenylthio)benzoic acid - Product Properties and CAS 1360607-88-0. Retrieved from .
-
Active Biopharma . Product ABP014573: 4-(4-Amino-3-chlorophenylthio)benzoic acid.[1][2] Retrieved from .
-
PubChem . Compound Summary: Benzoic acid derivatives and related diaryl sulfides. (General reference for SNAr chemistry mechanisms). .
-
GuideChem . Global Suppliers and synthesis routes for CAS 1360607-88-0. Retrieved from .
